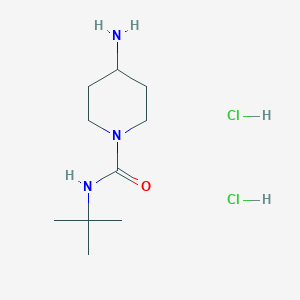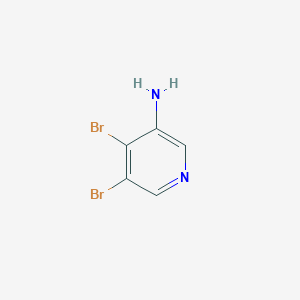![molecular formula C17H24N2O4 B1377251 benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]carbamate CAS No. 1199792-80-7](/img/structure/B1377251.png)
benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]carbamate
説明
Benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]carbamate is a chemical compound with the CAS Number: 1199792-80-7. It has a molecular weight of 320.39 . The IUPAC name for this compound is tert-butyl ((1- ((((benzyloxy)carbonyl)amino)cyclopropyl)methyl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H24N2O4/c1-16(2,3)23-14(20)18-12-17(9-10-17)19-15(21)22-11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,18,20)(H,19,21) . This code provides a standard way to encode the compound’s molecular structure.科学的研究の応用
Sustainable Synthesis of Carbamates
Researchers have explored eco-friendly methods for synthesizing carbamates. A study by Lanzillotto et al. (2015) utilized 1,1′-Carbonyldiimidazole (CDI) as an acylation agent for the mechanochemical preparation of carbamates, demonstrating an environmentally friendly alternative to traditional synthesis methods. This approach emphasizes the role of mechanochemistry in enhancing reactivity under mild conditions without the need for activation, presenting a sustainable pathway for carbamate synthesis (Lanzillotto et al., 2015).
Synthesis of Cyclopropyl-Containing Amino Acids
The compound has been instrumental in the synthesis of cyclopropyl-containing amino acids, offering new avenues for the development of peptidomimetics and other bioactive molecules. Limbach et al. (2009) highlighted its utility in Michael additions and Diels–Alder reactions, which lead to protected forms of these amino acids. This underscores the compound's versatility as a building block in the synthesis of geometrically constrained bicyclic peptidomimetics, furthering the exploration of novel therapeutic agents (Limbach et al., 2009).
Development of Functionalized Cyclopropanes
Functionalized cyclopropanes are valuable in medicinal chemistry due to their potential biological activity. Brackmann et al. (2005) reported the titanium-mediated cyclopropanation of N,N-dibenzylcarboxamides, leading to the synthesis of cyclopropyl analogues of β-homoornithine and β-homoglutamic acid. This method offers a strategic approach to accessing protected β-(aminocyclopropyl)carboxylic acid building blocks, which are pertinent for the creation of small peptide analogues with potential therapeutic applications (Brackmann et al., 2005).
Anionic Ring-Opening Polymerization of Amino Acid-Derived Cyclic Carbonates
Sanda et al. (2001) explored the synthesis and anionic ring-opening polymerization of amino acid-derived cyclic carbonates, highlighting a novel application of carbamates in polymer science. This research demonstrates the utility of carbamates in generating polycarbonates from l-serine and l-threonine-based cyclic carbonates, offering insights into the development of biodegradable polymers (Sanda et al., 2001).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
benzyl N-[1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-16(2,3)23-14(20)18-12-17(9-10-17)19-15(21)22-11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYDKXWODONWLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



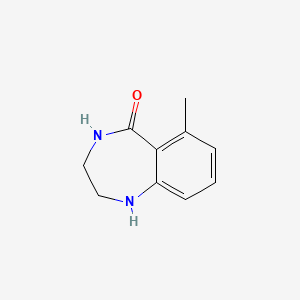
![[4-(Benzyloxy)-3-bromo-5-methoxyphenyl]methanamine hydrochloride](/img/structure/B1377169.png)
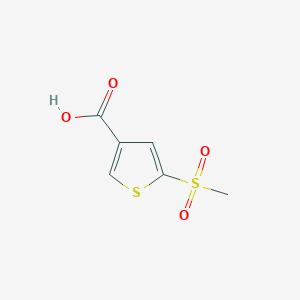
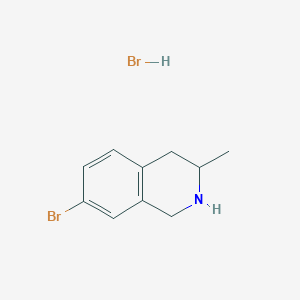
![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-methylpropanoic acid hydrochloride](/img/structure/B1377175.png)
![2,3,3a,4,5,6-Hexahydro-1H-benzo[de]quinoline;hydrochloride](/img/structure/B1377176.png)
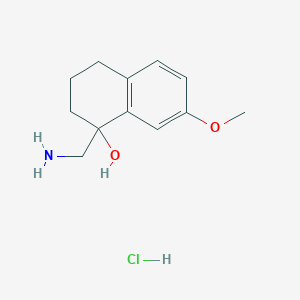
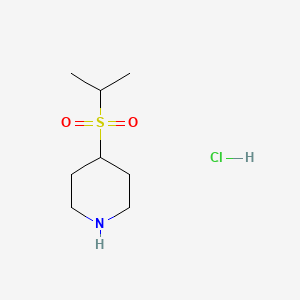
![1-(2-phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1377182.png)
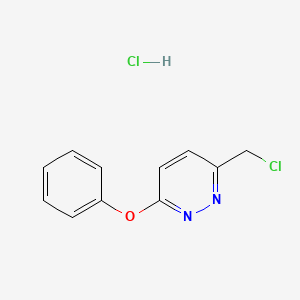
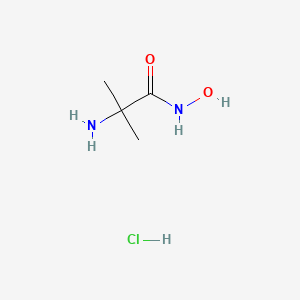
![octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride](/img/structure/B1377186.png)
